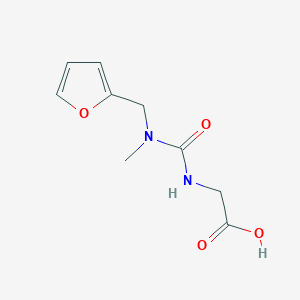

((Furan-2-ylmethyl)(methyl)carbamoyl)glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

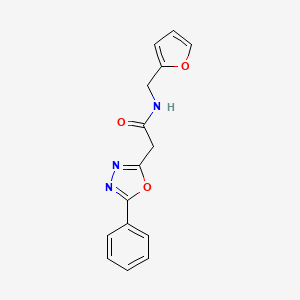

“((Furan-2-ylmethyl)(methyl)carbamoyl)glycine” is a complex organic compound that contains a furan ring and a carbamoyl group . It is related to other compounds such as “ACETIC ACID ((FURAN-2-YLMETHYL)-CARBAMOYL)-PHENYL-METHYL ESTER” and “Glycine, N-(2-furanylcarbonyl)-, methyl ester” which have similar structures .

Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions . Other methods might involve the use of effective coupling reagents such as DMT/NMM/TsO or EDC .

Molecular Structure Analysis

The molecular structure of this compound is complex and includes a furan ring and a carbamoyl group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The carbamoyl group consists of a carbonyl (C=O) group attached to an amine (NH2) group .

Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of the reactive furan ring and the carbamoyl group . For example, the furan ring can undergo various reactions such as oxidation, reduction, and addition reactions .

科学的研究の応用

Novel Synthesis Routes : The compound ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine, as part of the furan family, plays a crucial role in novel synthesis routes, notably in the formation of pyrroles when reacted with primary amines under palladium catalysis, yielding 1,2,4-trisubstituted pyrroles (Friedrich, Wächtler, & Meijere, 2002). Additionally, it's involved in the synthesis of ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate via the Ugi four-component reaction, indicating a high yield and efficient synthesis process for glycine ester derivatives (Ganesh, Saha, Zuckermann, & Sáha, 2017).

Chemical Characterization and Bioactivity : The chemical characterization and bioactivity of compounds related to this compound, such as 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, have been extensively explored. These compounds exhibit broad-spectrum bioactivity against various pathogens, demonstrating their potential in medicinal applications (Donlawson, Nweneka, Orie, & Okah, 2020). Similarly, the synthesis of 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane shows promise for pharmaceutical and chemical industry applications (Orie, Ngochindo, & Abayeh, 2019).

Maillard Reaction Studies : The compound's role in the Maillard reaction, particularly in the formation of furans and other volatile compounds during thermal processing, is of interest in food science. The Maillard reaction parameters, like pH and temperature, influence the formation of furan and its derivatives (Nie et al., 2013). Additionally, the chemistry and fate of hydroxycinnamic acids in a glucose/glycine simulated baking model were investigated, revealing the formation of Maillard reaction products and their potential health implications (Jiang et al., 2009).

Environmental and Polymer Applications : The synthesis of furan-based diamine and its application in creating bio-based polyimide highlight the compound's role in developing eco-friendly materials. These polymers, originating from furan-based compounds, demonstrate excellent thermal stability and potential as a substitution for petroleum-based polymers, marking significant strides in sustainable material science (Zhang et al., 2023).

将来の方向性

作用機序

Target of Action

The primary targets of ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine are certain types of bacteria, including Escherichia coli and Salmonella typhi . These bacteria play a role in various infectious diseases, and the compound’s interaction with them can potentially inhibit their growth and proliferation .

Mode of Action

The compound interacts with its bacterial targets, leading to changes that inhibit their growth

Biochemical Pathways

This compound is part of the furan platform of chemicals, which are derived from biomass such as furfural and 5-hydroxymethylfurfural . These compounds are involved in various biochemical pathways, and their modification can lead to a wide range of bioactive compounds . The specific pathways affected by this compound and their downstream effects are currently under investigation.

Result of Action

The result of this compound’s action is the inhibition of growth in certain bacteria . This antimicrobial activity suggests potential applications in treating bacterial infections . .

特性

IUPAC Name |

2-[[furan-2-ylmethyl(methyl)carbamoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-11(6-7-3-2-4-15-7)9(14)10-5-8(12)13/h2-4H,5-6H2,1H3,(H,10,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGWKNUIRZQNSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2410107.png)

![tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B2410111.png)

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2410112.png)

![[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2410114.png)

![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)

![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2410119.png)

![2-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2410122.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2410128.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2410129.png)